3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole
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Overview
Description
3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family It is characterized by the presence of a bromine atom, a methyl group, and a methylsulfanyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole typically involves the bromination of 1-methyl-5-(methylsulfanyl)-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Corresponding substituted pyrazoles.
Oxidation: Sulfoxides or sulfones.
Reduction: 1-methyl-5-(methylsulfanyl)-1H-pyrazole.
Scientific Research Applications
3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the methylsulfanyl group can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1-methyl-1H-pyrazole
- 1-methyl-5-(methylsulfanyl)-1H-pyrazole
- 3-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole
Uniqueness
3-bromo-1-methyl-5-(methylsulfanyl)-1H-pyrazole is unique due to the presence of both a bromine atom and a methylsulfanyl group on the pyrazole ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
1784539-01-0 |
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Molecular Formula |
C5H7BrN2S |
Molecular Weight |
207.1 |
Purity |
95 |
Origin of Product |
United States |
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